N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a complex organic compound that features a thiazole ring substituted with a chlorothiophene moiety and a phenylthioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent like N-chlorosuccinimide (NCS).
Attachment of the Phenylthioacetamide Group: The final step involves the nucleophilic substitution reaction where the phenylthioacetamide group is attached to the thiazole ring. This can be achieved by reacting the thiazole intermediate with phenylthioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting the thiazole ring or the phenylthioacetamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogenating agents (NCS), nucleophiles (amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives, reduced phenylthioacetamide derivatives
Substitution: Substituted thiazole or thiophene derivatives
Scientific Research Applications
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide
- N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide
- N-(4-(5-fluorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide
Uniqueness
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c16-13-7-6-12(22-13)11-8-21-15(17-11)18-14(19)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYRWFRVILZUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.